molecular formula C17H24N2O5 B4395304 ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

Cat. No.: B4395304
M. Wt: 336.4 g/mol
InChI Key: ILYQCDYWLJHIMH-UHFFFAOYSA-N
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Description

ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzyl chloride with piperazine to form the intermediate compound, which is then reacted with ethyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is unique due to its specific combination of functional groups and the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-24-16(20)10-14-17(21)18-7-8-19(14)11-12-5-6-13(22-2)9-15(12)23-3/h5-6,9,14H,4,7-8,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYQCDYWLJHIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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